OVA Peptide(257-264) TFA

Descripción

Propiedades

IUPAC Name |

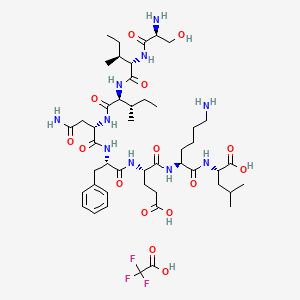

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUCWCULSHVYBQ-VPZPQSBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75F3N10O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OVA Peptide (257-264) TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ovalbumin peptide 257-264 (OVAp), with the sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), is a paramount tool in immunological research, serving as a model class I-restricted peptide epitope.[1][2][3] This guide delineates the mechanism of action of SIINFEKL, its presentation by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, and the subsequent activation of CD8+ cytotoxic T lymphocytes (CTLs).[1][4] Furthermore, this document will address the role of Trifluoroacetic acid (TFA) as a counter-ion in synthetic peptides and provide an overview of key experimental protocols and quantitative data relevant to the study of this crucial epitope.

Introduction to OVA Peptide (257-264) (SIINFEKL)

Chicken ovalbumin (OVA) is a protein that serves as a model antigen in immunology due to its ability to elicit both humoral and cellular immune responses. The octapeptide SIINFEKL, corresponding to amino acid residues 257-264 of OVA, is an immunodominant epitope in C57BL/6 mice.[5][6] When presented by the MHC class I molecule H-2Kb, the SIINFEKL-H-2Kb complex is a potent activator of OVA-specific CD8+ T cells.[2][4] This makes SIINFEKL an invaluable reagent for studying antigen presentation, T-cell activation, and for the development of vaccines and immunotherapies.[5][6]

The Role of Trifluoroacetic Acid (TFA)

Synthetic peptides, including SIINFEKL, are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where Trifluoroacetic acid (TFA) is used as an ion-pairing agent.[7][8] Consequently, the final lyophilized peptide product is often a TFA salt.[7] While TFA is effective for purification, residual amounts in the peptide preparation can influence experimental outcomes.[9][10] It has been reported that TFA can affect cell proliferation and may even elicit an immune response in vivo.[7][9] Therefore, for sensitive in vitro and in vivo studies, it is crucial to be aware of the potential effects of TFA or to consider using peptides where TFA has been exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride.[9]

Core Mechanism of Action: From Antigen Presentation to T-Cell Activation

The immunological activity of SIINFEKL is centered around its presentation on the surface of antigen-presenting cells (APCs) and its subsequent recognition by CD8+ T cells.[1][11]

MHC Class I Antigen Processing and Presentation Pathway

Endogenously synthesized proteins, such as viral or tumor antigens, are degraded into smaller peptides by the proteasome in the cytoplasm.[1] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4] In the ER, peptides of optimal length (typically 8-10 amino acids) bind to newly synthesized MHC class I molecules.[1][11] The resulting peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.[1] Exogenously supplied SIINFEKL can also be loaded onto surface MHC class I molecules of certain cell types or be cross-presented by dendritic cells.

The process of SIINFEKL presentation by H-2Kb is a key event in the initiation of an adaptive immune response. The stability of the SIINFEKL-H-2Kb complex is a critical factor in determining the magnitude of the T-cell response.[11]

CD8+ T-Cell Recognition and Activation

CD8+ T cells express T-cell receptors (TCRs) that specifically recognize the peptide-MHC complex. The interaction between the TCR, the SIINFEKL-H-2Kb complex, and the CD8 co-receptor initiates a signaling cascade within the T cell, leading to its activation.[1] Activated CD8+ T cells, also known as cytotoxic T lymphocytes (CTLs), proliferate and differentiate into effector cells. These effector CTLs are capable of recognizing and killing target cells presenting the SIINFEKL-H-2Kb complex, such as virus-infected cells or tumor cells.[1] They achieve this by releasing cytotoxic granules containing perforin and granzymes, and by expressing death receptor ligands like FasL.

Quantitative Data

The interaction between SIINFEKL and H-2Kb, and the subsequent T-cell response, have been quantitatively characterized in numerous studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | |||

| SIINFEKL to H-2Kb | ~5 nM | Surface Plasmon Resonance | [12] |

| Binding Half-Life (t1/2) | |||

| SIINFEKL-H-2Kb complex | ~6.5 hours | Cell-based decay assay | [12] |

| T-Cell Response | |||

| IFN-γ producing cells | Varies with stimulation conditions | ELISpot | [13] |

| % of CD8+ T cells producing IFN-γ | Varies with immunization protocol | Intracellular Cytokine Staining | [14][15] |

Key Experimental Protocols

SIINFEKL is widely used in a variety of immunological assays to assess antigen-specific T-cell responses.

MHC-Peptide Binding Assay

This assay measures the ability of a peptide to bind to a specific MHC molecule.

Protocol: Inhibition of Radiolabeled Peptide Binding [16]

-

Preparation of MHC Molecules: Purify H-2Kb molecules from cell lysates by affinity chromatography.

-

Radiolabeling of a Probe Peptide: Radiolabel a high-affinity probe peptide with ¹²⁵I using the chloramine-T method.

-

Competitive Binding: Incubate a constant amount of purified H-2Kb and radiolabeled probe peptide with varying concentrations of the test peptide (SIINFEKL).

-

Separation of Bound and Free Peptide: Separate the MHC-peptide complexes from free radiolabeled peptide using size exclusion chromatography.

-

Quantification: Measure the radioactivity in the fractions corresponding to the MHC-peptide complexes.

-

Data Analysis: Calculate the concentration of the test peptide that inhibits 50% of the binding of the radiolabeled probe peptide (IC₅₀).

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.[13]

Protocol: IFN-γ ELISpot for SIINFEKL-Specific T-Cells [13][17]

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

-

Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals.

-

Cell Stimulation: Add the prepared cells to the coated wells in the presence of SIINFEKL peptide (e.g., 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase (ALP).

-

Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS followed by flow cytometry allows for the simultaneous identification of the phenotype of cytokine-producing cells and the quantification of multiple cytokines at the single-cell level.[18][19]

Protocol: ICS for IFN-γ in CD8+ T-Cells [20][21]

-

Cell Stimulation: Stimulate isolated splenocytes or PBMCs with SIINFEKL peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and a viability dye.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a saponin-based buffer.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ.

In Vivo Tumor Models

SIINFEKL is frequently used in preclinical cancer models to evaluate the efficacy of immunotherapies.[22][23]

Protocol: OVA-Expressing Tumor Challenge [14][15]

-

Tumor Cell Line: Use a tumor cell line that has been engineered to express ovalbumin (e.g., B16-OVA melanoma, E.G7-OVA lymphoma).

-

Tumor Implantation: Inject a known number of tumor cells subcutaneously or intravenously into C57BL/6 mice.

-

Immunization/Treatment: Immunize mice with a vaccine containing SIINFEKL or treat with an immunomodulatory agent.

-

Tumor Growth Monitoring: Measure tumor growth over time.

-

Immune Response Analysis: At the end of the experiment, isolate tumors, spleens, and lymph nodes to analyze the tumor-infiltrating lymphocytes and systemic anti-tumor immune responses using techniques like ELISpot and ICS.

Conclusion

The OVA peptide (257-264), SIINFEKL, remains an indispensable tool in immunology. Its well-defined interaction with the H-2Kb MHC class I molecule and the subsequent robust activation of CD8+ T cells provide a powerful system for dissecting the fundamental mechanisms of cellular immunity. A thorough understanding of its mechanism of action, coupled with standardized and quantitative experimental protocols, is essential for researchers and drug development professionals working to harness the power of the immune system to combat disease. The presence of TFA as a counter-ion in synthetic peptide preparations is an important consideration that should be addressed to ensure the reliability and reproducibility of experimental results.

References

- 1. Ova (257-264) - SIINFEKL cytotoxic T lymphocytes [genaxxon.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jpt.com [jpt.com]

- 6. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. genscript.com [genscript.com]

- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]

- 16. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ELISPOT protocol | Abcam [abcam.com]

- 18. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]

- 19. lerner.ccf.org [lerner.ccf.org]

- 20. med.virginia.edu [med.virginia.edu]

- 21. anilocus.com [anilocus.com]

- 22. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 23. spandidos-publications.com [spandidos-publications.com]

Unraveling the Immunological Core: A Technical Guide to SIINFEKL Peptide TFA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunological research, particularly in the realms of T-cell activation, cancer immunotherapy, and vaccine development, the SIINFEKL peptide stands as a cornerstone model antigen. This octapeptide, derived from chicken ovalbumin (residues 257-264), is the immunodominant epitope recognized in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. Its high affinity and specific interaction with the T-cell receptors (TCRs) of OT-I CD8+ T-cells have made it an invaluable tool for dissecting the intricacies of the cellular immune response. This technical guide provides an in-depth exploration of the function of SIINFEKL peptide, supplied as a trifluoroacetate (TFA) salt, with a focus on its mechanism of action, quantitative parameters, and detailed experimental applications.

The Role of Trifluoroacetic Acid (TFA) Salt

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that utilizes trifluoroacetic acid (TFA) as an ion-pairing agent to improve separation and peak shape.[1] Consequently, the final lyophilized peptide product is typically a TFA salt, where the TFA anion is ionically associated with positively charged residues and the N-terminus of the peptide.[1]

While TFA salts often enhance the solubility of peptides, it is crucial for researchers to be aware of the potential biological effects of residual TFA.[2] Studies have shown that TFA can influence experimental outcomes by altering cell proliferation and, in some in vivo contexts, eliciting immune responses.[3][4][5] For sensitive cell-based assays and particularly for in vivo studies, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[4][5]

Core Function: MHC Class I Presentation and T-Cell Activation

The primary function of the SIINFEKL peptide is to act as a specific ligand for the H-2Kb MHC class I molecule, forming a peptide-MHC (pMHC) complex that is presented on the surface of antigen-presenting cells (APCs). This pMHC complex is then recognized by the TCR of CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, differentiation into cytotoxic T-lymphocytes (CTLs), and cytokine production.

Quantitative Data Summary

The interaction between SIINFEKL and H-2Kb, and the subsequent T-cell response, can be quantified. The following tables summarize key quantitative data derived from the scientific literature.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 3.042 nM | --INVALID-LINK-- |

| Association Rate (kon) | 1.627 x 107 M-1h-1 | --INVALID-LINK-- |

| Dissociation Rate (koff) | 0.0495 h-1 | --INVALID-LINK-- |

| Predicted IC50 for H-2Kb Binding | Strong binder (threshold <500 nM) | --INVALID-LINK-- |

| Assay | SIINFEKL Concentration for Optimal Response | Reference |

| In vitro OT-I T-cell Activation | 0.1 µg/mL (for initial stimulation) | --INVALID-LINK-- |

| In vitro Killing of B16 Cells by OT-1 Cells | 10-6 M (for target cell pulsing) | --INVALID-LINK-- |

| Pulsing Splenocytes for Flow Cytometry | 30 µM | --INVALID-LINK-- |

Signaling Pathway

The recognition of the SIINFEKL/H-2Kb complex by the OT-I TCR triggers a sophisticated intracellular signaling cascade, which is fundamental to the activation of CD8+ T-cells.

Experimental Protocols

Detailed methodologies for key experiments utilizing SIINFEKL peptide are provided below.

Cell-Free MHC Class I-Peptide Binding Assay

This assay measures the direct binding of a peptide to purified MHC class I molecules.

Methodology:

-

Reagents and Materials:

-

Purified, soluble H-2Kb molecules.

-

A high-affinity, fluorescently labeled reporter peptide for H-2Kb.

-

Unlabeled SIINFEKL peptide (as the competitor).

-

Assay buffer (e.g., PBS with a non-ionic detergent).

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled SIINFEKL peptide.

-

In a microplate, combine a fixed concentration of purified H-2Kb molecules and the fluorescently labeled reporter peptide.

-

Add the different concentrations of unlabeled SIINFEKL peptide to the wells. Include a control with no unlabeled peptide.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (can range from a few hours to overnight).

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The displacement of the labeled peptide by the unlabeled SIINFEKL will result in a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the concentration of the unlabeled SIINFEKL peptide to determine the IC50 value.

-

The binding affinity (Kd) can then be calculated from the IC50 value.

-

In Vitro T-Cell Activation Assay

This protocol details the stimulation of OT-I T-cells using APCs pulsed with SIINFEKL.

References

An In-Depth Technical Guide to OVA Peptide (257-264) TFA in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of OVA Peptide (257-264) TFA, a cornerstone reagent in immunological research. We will delve into its fundamental properties, the critical role of the trifluoroacetic acid (TFA) counter-ion, detailed experimental protocols, and the underlying signaling pathways it triggers.

Core Concepts: Understanding OVA Peptide (257-264)

The chicken ovalbumin (OVA) protein is a widely used model antigen in immunology. The specific 8-amino acid peptide fragment, OVA (257-264), with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is an immunodominant epitope. This means it is a primary part of the antigen recognized by the immune system. Specifically, it binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes (CTLs), making it an invaluable tool for studying T-cell activation, immune responses, and vaccine efficacy.[1][2][3][4][5]

The Role of Trifluoroacetic Acid (TFA)

Synthetic peptides, including OVA (257-264), are typically produced using solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is a strong acid used during the cleavage of the peptide from the resin and in the purification process via reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] Consequently, the final lyophilized peptide is often present as a TFA salt, with the TFA counter-ion associated with positively charged residues.[6]

While suitable for many applications, residual TFA can be cytotoxic and may interfere with biological assays, particularly in cell-based studies and in vivo experiments.[6][8] Therefore, for sensitive applications, it is crucial to either remove the TFA or exchange it for a more biocompatible counter-ion like acetate or chloride.[6][9]

Quantitative Data

The following tables summarize key quantitative data for OVA Peptide (257-264).

Table 1: Physicochemical Properties of OVA Peptide (257-264)

| Property | Value | Reference(s) |

| Sequence | H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL) | [2][4] |

| Molecular Weight | 963.13 g/mol | [4] |

| Purity (Typical) | >95% (via HPLC) | [2][4] |

| Form | Lyophilized Powder | [2] |

Table 2: MHC-I Binding Affinity of OVA Peptide (257-264)

| Peptide | MHC Allele | Binding Affinity (IC50) | Reference(s) |

| SIINFEKL | H-2Kb | ~10 nM | [10] |

| SIINFEKL | H-2Kb | 215.07 nM | [11] |

Note: IC50 values can vary between experimental setups.

Experimental Protocols

Detailed methodologies for key experiments involving OVA Peptide (257-264) are provided below.

TFA Removal from Synthetic Peptides (TFA/HCl Exchange)

This protocol describes the exchange of TFA counter-ions for chloride ions.[1][9][12]

Materials:

-

OVA Peptide (257-264) TFA salt

-

Distilled water

-

100 mM Hydrochloric acid (HCl)

-

Liquid nitrogen

-

Lyophilizer

Procedure:

-

Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

-

Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

-

Allow the solution to stand at room temperature for at least one minute.

-

Freeze the solution in liquid nitrogen.

-

Lyophilize the frozen solution overnight to remove all liquid.

-

Repeat steps 1-5 at least two more times to ensure complete exchange.

-

After the final lyophilization, the peptide is ready for use as the hydrochloride salt.

In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol details the stimulation of OVA-specific CD8+ T-cells and subsequent analysis of cytokine production.[13][14]

Materials:

-

Splenocytes from OT-I transgenic mice (or other source of OVA-specific CD8+ T-cells)

-

Complete RPMI medium

-

OVA Peptide (257-264) (TFA-free)

-

Brefeldin A

-

Anti-CD8 antibody (fluorescently conjugated)

-

Anti-IFN-γ antibody (fluorescently conjugated, for intracellular staining)

-

Fixation/Permeabilization buffers

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^6 cells/well in complete RPMI medium.

-

Add OVA (257-264) peptide to the desired final concentration (e.g., 1 µg/mL).

-

Incubate for 2 hours at 37°C and 5% CO2.

-

Add Brefeldin A to each well to a final concentration of 10 µg/mL and incubate for an additional 4 hours.

-

Harvest the cells and stain for the surface marker CD8.

-

Fix and permeabilize the cells according to the manufacturer's instructions for the fixation/permeabilization kit.

-

Stain for intracellular IFN-γ.

-

Wash the cells and resuspend in FACS buffer.

-

Analyze the cells by flow cytometry, gating on the CD8+ population to determine the percentage of IFN-γ producing cells.

In Vivo Cytotoxicity Assay

This protocol outlines a method to measure the cytotoxic activity of OVA-specific CD8+ T-cells in vivo.[15][16][17]

Materials:

-

Splenocytes from naïve C57BL/6 mice

-

OVA Peptide (257-264) (TFA-free)

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)

-

Phosphate-buffered saline (PBS)

-

Immunized and control mice

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from naïve C57BL/6 mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with OVA (257-264) peptide (e.g., 10 µM) for 1-3 hours at 37°C. Leave the other population unpulsed.

-

Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM) and the unpulsed population with a low concentration of CFSE (e.g., 0.5 µM).

-

Mix the two labeled populations at a 1:1 ratio.

-

Inject the mixed cell suspension intravenously into immunized and control mice (e.g., 1 x 10^7 total cells per mouse).

-

After 18 hours, sacrifice the mice and prepare single-cell suspensions from their spleens.

-

Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.

-

Calculate the percentage of specific lysis.

Visualizing Molecular and Experimental Processes

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Signaling Pathway of CD8+ T-Cell Activation

Caption: Simplified signaling cascade upon TCR engagement with the OVA(257-264)-MHC-I complex.

Experimental Workflow for In Vitro T-Cell Stimulation and ICS

Caption: Step-by-step workflow for intracellular cytokine staining (ICS) assay.

Logical Relationship of TFA in Peptide Synthesis and Use

Caption: Decision-making process regarding TFA in synthetic peptides for research.

References

- 1. benchchem.com [benchchem.com]

- 2. jpt.com [jpt.com]

- 3. journals.asm.org [journals.asm.org]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. OVA (257-264) Peptide Fragment [anaspec.com]

- 6. benchchem.com [benchchem.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]

- 8. genscript.com [genscript.com]

- 9. lifetein.com [lifetein.com]

- 10. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. peptide.com [peptide.com]

- 13. Distinct PKC-mediated posttranscriptional events set cytokine production kinetics in CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Antigen-Specific In Vivo Killing Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of OVA Peptide (257-264) in Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chicken ovalbumin (OVA) peptide spanning amino acids 257-264, commonly known by its sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), stands as a cornerstone of modern immunology. Its discovery as the immunodominant epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb, revolutionized the study of CD8+ T cell responses. This guide provides a comprehensive overview of the discovery, immunological significance, and experimental utility of the SIINFEKL peptide. It details the molecular interactions governing its presentation, the signaling pathways it triggers, and the quantitative parameters that define its potency. Furthermore, it furnishes detailed protocols for key experiments and visualizes complex biological and experimental processes, serving as a critical resource for professionals in immunology and drug development.

Discovery and Identification

The journey to pinpointing SIINFEKL as a key immunological tool began with the broader effort to understand how the immune system recognizes and responds to foreign proteins. Ovalbumin, being a readily available and highly immunogenic protein, was a natural choice for these studies. Researchers observed that cytotoxic T lymphocytes (CTLs) from C57BL/6 mice immunized with ovalbumin could efficiently kill target cells presenting OVA-derived peptides.

The critical breakthrough was the identification of the precise 8-amino acid sequence, SIINFEKL, as the minimal and dominant peptide epitope recognized by these CTLs.[1] This octameric peptide is derived from the proteolytic processing of the full-length ovalbumin protein within the cell's cytoplasm.[2] It is then transported into the endoplasmic reticulum, where it binds with high affinity to the peptide-binding groove of the H-2Kb MHC class I molecule.[3][4] This peptide-MHC (pMHC) complex is subsequently transported to the cell surface for presentation to CD8+ T cells. The high stability and potent agonist activity of the SIINFEKL/H-2Kb complex solidified its status as a model system for dissecting the intricacies of antigen presentation and T cell activation.[2][5]

Immunological Significance

The significance of the OVA(257-264) peptide is rooted in its role as a powerful and highly specific tool for studying CD8+ T cell (CTL) immunity. Its utility spans fundamental research into T cell activation, tolerance, and memory, as well as preclinical development of vaccines and immunotherapies.[6][7]

Core Applications:

-

Model Antigen: SIINFEKL is arguably the most widely used model antigen for tracking CD8+ T cell responses in mice. Its defined sequence and specific MHC restriction (H-2Kb) allow for precise monitoring of antigen-specific T cell populations.[6][8]

-

T Cell Activation Studies: The peptide is used to stimulate CTLs in vitro and in vivo to study the molecular mechanisms of T cell receptor (TCR) signaling, cytokine production, proliferation, and cytotoxic function.[6][9]

-

Vaccine Development: In preclinical models, SIINFEKL is incorporated into vaccine formulations to assess the efficacy of different adjuvants, delivery systems, and immunization strategies in eliciting robust anti-tumor or anti-viral CTL responses.[7][10]

-

Immunotherapy Research: The peptide is essential for evaluating cancer immunotherapy approaches, such as checkpoint blockade, by enabling the tracking of tumor-specific T cell responses in preclinical tumor models that express ovalbumin as a surrogate tumor antigen.[7][11]

-

Epitope Mapping and Tracking: The development of monoclonal antibodies, such as clone 25-D1.16, which specifically recognize the SIINFEKL/H-2Kb complex, allows for the direct visualization and quantification of antigen-presenting cells (APCs) in vivo.[7][12][13]

Quantitative Data and Binding Characteristics

The potency of SIINFEKL as an immunodominant epitope is quantifiable through its biochemical and cellular interactions. These parameters are critical for interpreting experimental results and for designing new immunotherapeutics.

| Parameter | Description | Typical Values / Observations | Reference(s) |

| MHC Class I Binding Affinity | The strength of the interaction between the SIINFEKL peptide and the H-2Kb molecule. High affinity leads to stable complex formation and prolonged presentation on the cell surface. | High affinity. Modifications to anchor residues (Phe at P5, Leu at P8) significantly decrease binding and H-2Kb stabilization. | [3][14] |

| TCR Functional Avidity | The concentration of pMHC complex required to elicit a half-maximal T cell response. It reflects the overall sensitivity of the T cell to its target antigen. | OT-1 T cells, which have a TCR specific for SIINFEKL/H-2Kb, exhibit high functional avidity, responding to very low concentrations of the peptide. | [5] |

| Immunogenicity | The ability of the peptide to elicit a CD8+ T cell response in vivo. | Highly immunogenic. Immunization with doses as low as 1-10 µg of peptide emulsified in adjuvant can elicit robust IFN-γ secretion and CTL responses. | [1][15] |

| Cross-Presentation Efficiency | The efficiency with which exogenous ovalbumin is taken up by APCs, processed, and its SIINFEKL epitope presented on MHC class I. | Efficiently cross-presented by dendritic cells (DCs), particularly cDC1s, which is crucial for priming naive CD8+ T cells. | [10][16] |

Key Molecular and Cellular Pathways

MHC Class I Antigen Processing and Presentation Pathway

The presentation of the endogenous SIINFEKL peptide follows the canonical MHC class I pathway. Exogenous ovalbumin can also be presented via cross-presentation, a pathway critical for priming CD8+ T cells against viruses and tumors.

TCR Signaling Cascade Upon Recognition of SIINFEKL/H-2Kb

The interaction between a CD8+ T cell's TCR and the SIINFEKL/H-2Kb complex on an APC initiates a complex signaling cascade, leading to T cell activation.[17][18] This process is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the kinase Lck.[19] This triggers a cascade involving ZAP-70, LAT, and SLP-76, which ultimately activates downstream transcription factors like NFAT, NF-κB, and AP-1, driving cytokine production, proliferation, and the acquisition of effector functions.[9][20]

Detailed Experimental Protocols

The following are methodologies for key experiments utilizing the OVA(257-264) peptide.

In Vivo Cytotoxicity (CTL) Assay

This assay measures the ability of immunized mice to kill peptide-loaded target cells in vivo.

Protocol:

-

Target Cell Preparation: a. Harvest splenocytes from a naive syngeneic mouse (e.g., C57BL/6). b. Split the splenocyte population into two. c. Target Population: Pulse with 1-10 µM SIINFEKL peptide and label with a high concentration of a fluorescent dye (e.g., 2.5 µM CFSE) for 10 minutes at 37°C.[11] d. Control Population: Leave unpulsed (or pulse with an irrelevant peptide) and label with a low concentration of the same dye (e.g., 0.25 µM CFSE). e. Wash both populations extensively to remove excess peptide and dye. f. Mix the two populations at a 1:1 ratio.

-

Injection: Inject the mixed cell population (approx. 10-20 x 10⁶ total cells) intravenously into both immunized and control (naive) mice.

-

Analysis: a. After 12-18 hours, harvest spleens from recipient mice. b. Analyze splenocytes by flow cytometry. c. Gate on the fluorescently labeled cells and quantify the number of cells in the high-dye (target) and low-dye (control) peaks.

-

Calculation: a. Calculate the ratio of (Control Cells / Target Cells) for both naive and immunized mice. b. Percent Specific Lysis = [1 - (Ratio Naive / Ratio Immunized)] x 100.

ELISpot Assay for IFN-γ Secretion

This highly sensitive assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: a. Wash the plate and block with cell culture medium containing 10% FBS. b. Prepare a single-cell suspension of splenocytes or lymphocytes from immunized mice. c. Add a known number of cells (e.g., 2-5 x 10⁵ cells/well) to the wells.

-

Stimulation: a. Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL for stimulation.[21] b. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Detection: a. Lyse the cells and wash the plate extensively. b. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash, then add streptavidin-alkaline phosphatase (or HRP) conjugate and incubate for 1 hour. d. Wash and add the substrate (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted.

-

Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Conclusion

The OVA(257-264) or SIINFEKL peptide is more than just a sequence of eight amino acids; it is a fundamental tool that has enabled decades of immunological discovery. Its well-characterized interaction with the H-2Kb molecule and the OT-1 TCR provides a robust and reproducible system for investigating the core principles of CD8+ T cell biology.[5][6] For researchers in basic science and professionals in drug development, a thorough understanding of this model system remains indispensable for advancing the next generation of vaccines and immunotherapies.

References

- 1. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), APC (17-5743-82) [thermofisher.com]

- 13. InVivoMAb anti-mouse MHC Class I (H-2Kb) bound to SIINFEKL peptide (OVA residues 257-264) | Bio X Cell [bioxcell.com]

- 14. Vaccination with High-Affinity Epitopes Impairs Antitumor Efficacy by Increasing PD-1 Expression on CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. cd-genomics.com [cd-genomics.com]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. files.core.ac.uk [files.core.ac.uk]

The Role of OVA Peptide (257-264) in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide 257-264, commonly known as SIINFEKL, is a cornerstone of immunological research, serving as a model class I-restricted peptide antigen for studying CD8+ T-cell responses. Derived from chicken egg albumin, this octapeptide binds with high affinity to the murine major histocompatibility complex (MHC) class I molecule H-2Kb, forming a stable peptide-MHC (pMHC) complex.[1][2] This complex is recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells, a widely used transgenic model in immunology.[3][4][5] The robust and specific interaction between SIINFEKL, H-2Kb, and the OT-I TCR provides a powerful and reproducible system for dissecting the fundamental mechanisms of T-cell activation, from initial antigen recognition to downstream effector functions. This technical guide provides an in-depth overview of the role of OVA peptide (257-264) in T-cell activation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.

Quantitative Data Summary

The activation of OT-I T-cells by the SIINFEKL peptide is a concentration-dependent process, characterized by a high binding affinity between the peptide and the H-2Kb molecule, and a specific range of peptide concentrations that elicit optimal T-cell responses.

Table 1: Binding Affinity of SIINFEKL to H-2Kb

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 3.042 nM | [3] |

| Dissociation Constant (Kd) Range | 1.5 - 7 nM | [3] |

| On-rate (kon) | 1.627 x 10^7 M⁻¹h⁻¹ | [3] |

| Off-rate (koff) | 0.0495 h⁻¹ | [3] |

Table 2: Effective Concentrations of SIINFEKL for T-Cell Activation

| Application | Peptide Concentration | Cell Type | Assay | Reference |

| In vitro T-cell Stimulation | 0.1 µg/mL | OT-I Splenocytes | T-cell blast preparation | [4] |

| In vitro T-cell Stimulation | 10⁻⁸ to 10⁻² µg/mL | OT-I CD8+ T-cells | Intracellular Cytokine Staining | |

| Peptide Pulsing of Splenocytes | 30 µM | C57BL/6 Splenocytes | Flow Cytometry | [6] |

| Peptide Pulsing of Dendritic Cells | 10 µg/mL | Bone Marrow-Derived Dendritic Cells | In vitro co-culture | |

| ELISPOT Assay | 10 µg/mL | T-cells and Antigen Presenting Cells | IFN-γ ELISPOT | [7] |

| In vivo Cytotoxicity Assay | 10 µg/mL | Splenocytes (Target cells) | In vivo killing assay |

Signaling Pathways in T-Cell Activation

The binding of the SIINFEKL-H-2Kb complex to the OT-I TCR initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation, and the acquisition of effector functions.

T-Cell Receptor Signaling Cascade

The initial recognition of the pMHC complex by the TCR triggers the activation of Src-family kinases, particularly Lck.[8][9][10][11] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex.[9][11] This phosphorylation event creates docking sites for the Syk-family kinase, ZAP-70.[8][9][11] Recruited ZAP-70 is subsequently phosphorylated and activated by Lck, enabling it to phosphorylate downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[8][9][12] Phosphorylated LAT serves as a scaffold for the assembly of a larger signaling complex, which ultimately leads to the activation of multiple downstream pathways, including the PLCγ-mediated calcium mobilization, the Ras-MAPK pathway, and the PKC-NF-κB pathway, culminating in changes in gene expression that drive T-cell activation.[13][14]

Experimental Protocols

In Vitro T-Cell Activation Assay

This protocol outlines the basic steps for stimulating OT-I T-cells with SIINFEKL peptide in vitro to assess activation markers or cytokine production.

Methodology:

-

Cell Isolation: Isolate splenocytes from an OT-I transgenic mouse. CD8+ T-cells can be enriched using magnetic bead separation. Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs) or splenocytes from a wild-type mouse, should also be prepared.

-

Peptide Pulsing: Plate APCs in a 96-well flat-bottom plate. Add SIINFEKL peptide to the desired final concentration (e.g., 10 µg/mL) and incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.

-

Washing: After incubation, wash the APCs twice with culture medium to remove any unbound peptide.

-

Co-culture: Add the isolated OT-I CD8+ T-cells to the wells containing the peptide-pulsed APCs at a suitable T-cell to APC ratio (e.g., 1:1 or 2:1).

-

Incubation: Co-culture the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Analysis: After incubation, the supernatant can be collected to measure secreted cytokines (e.g., IFN-γ, IL-2) by ELISA or CBA. The cells can be harvested and stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) for analysis by flow cytometry. For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) should be added for the last 4-6 hours of culture.[15]

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol is for the detection of intracellular cytokines produced by T-cells following stimulation.

References

- 1. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Imaging and Analysis of OT1 T Cell Activation on Lipid Bilayers [protocols.io]

- 5. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]

- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 12. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

The Journey of an Epitope: A Technical Guide to OVA Peptide (257-264) and MHC Class I Presentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of virally infected and cancerous cells by CD8+ cytotoxic T lymphocytes (CTLs). The ovalbumin-derived peptide, OVA (257-264), with the sequence SIINFEKL, has emerged as a powerful model epitope for studying the intricacies of MHC class I antigen processing and presentation. Its presentation by the murine MHC class I molecule H-2Kb is a well-characterized system that has provided invaluable insights into the fundamental mechanisms of cellular immunity.[1][2] This technical guide provides an in-depth exploration of the core processes governing the journey of the OVA (257-264) peptide, from its generation within the cell to its ultimate presentation on the cell surface, and the experimental methodologies used to probe this critical pathway.

The Canonical MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens, such as viral proteins or mutated self-proteins, via MHC class I molecules is a multi-step process that begins in the cytoplasm and culminates on the cell surface.

Proteasomal Degradation

The journey of the OVA peptide begins with the degradation of the full-length ovalbumin protein in the cytoplasm. The proteasome, a large multi-catalytic protease complex, is primarily responsible for generating the peptide fragments that will ultimately be presented by MHC class I molecules. The proteasome preferentially cleaves after hydrophobic, basic, or acidic residues, producing a diverse pool of peptides.

Peptide Transport into the Endoplasmic Reticulum

The resulting peptide fragments, including precursors to SIINFEKL, are then transported from the cytoplasm into the lumen of the endoplasmic reticulum (ER). This crucial step is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric ATP-binding cassette (ABC) transporter embedded in the ER membrane. TAP exhibits a preference for peptides that are 8-16 amino acids in length with hydrophobic or basic C-terminal residues, characteristics that align with the binding motifs of many MHC class I molecules.

Peptide Trimming and Editing in the ER

Once inside the ER, the peptide precursors may undergo further trimming to achieve the optimal length for MHC class I binding, typically 8-10 amino acids. The Endoplasmic Reticulum Aminopeptidase associated with Antigen Processing (ERAP) plays a key role in this N-terminal trimming process. ERAP can remove amino acids from the N-terminus of peptides, tailoring them to fit snugly within the peptide-binding groove of the MHC class I molecule.

MHC Class I Assembly and Peptide Loading

Simultaneously, nascent MHC class I heavy chains and β2-microglobulin (β2m) subunits are synthesized and fold within the ER. A complex of chaperone proteins, including calnexin, calreticulin, and ERp57, assists in the proper folding and assembly of the MHC class I molecule. This peptide-loading complex (PLC) associates with TAP, positioning the receptive MHC class I molecule to efficiently sample the incoming peptides. The binding of a high-affinity peptide, such as SIINFEKL to H-2Kb, stabilizes the MHC class I complex.

Surface Presentation

The stable peptide-MHC class I complex is then released from the PLC and transported through the Golgi apparatus to the cell surface. Once on the cell surface, the pMHC-I complex is available for surveillance by antigen-specific CD8+ T cells. Recognition of the pMHC-I complex by the T cell receptor (TCR) of a CD8+ T cell, along with co-stimulatory signals, can trigger the activation of the T cell, leading to the elimination of the antigen-presenting cell.

Quantitative Data on OVA (257-264) and H-2Kb Interaction

The interaction between the SIINFEKL peptide and the H-2Kb molecule has been extensively studied, providing valuable quantitative data on the affinity and kinetics of this model pMHC-I interaction.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | ~10 nM | Flow Cytometry | [1] |

| Association Rate (kon) | High | Fluorescence Polarization | [3] |

| Dissociation Rate (koff) | Low | Fluorescence Polarization | [3] |

| Cellular Presentation | High | Flow Cytometry with 25-D1.16 Ab | [1][4] |

Experimental Protocols

A variety of in vitro and in vivo assays are employed to study the different stages of OVA (257-264) presentation and the subsequent T cell response.

MHC Class I-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to a purified, soluble MHC class I molecule.

Principle: A fluorescently labeled peptide (probe) is incubated with the MHC class I molecule. When the probe binds to the larger MHC molecule, its rotation slows, leading to an increase in the polarization of the emitted light. An unlabeled competitor peptide (e.g., SIINFEKL) is then titrated into the reaction, displacing the fluorescent probe and causing a decrease in fluorescence polarization. The IC50 value (concentration of competitor peptide that displaces 50% of the probe) can then be determined.[3][5]

Methodology:

-

Reagents:

-

Purified, soluble H-2Kb molecules.

-

Fluorescently labeled probe peptide with known binding to H-2Kb.

-

Unlabeled SIINFEKL peptide (competitor).

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

Prepare a solution of the H-2Kb molecule and the fluorescent probe peptide in the binding buffer.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Prepare serial dilutions of the unlabeled SIINFEKL peptide.

-

Add the competitor peptide dilutions to the H-2Kb/probe mixture in a black microplate.

-

Incubate to allow for competition to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

IFN-γ ELISpot Assay

This sensitive assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.[6][7]

Methodology:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

-

Wash the plate three times with sterile PBS.

-

Coat the wells with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the coated plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

-

Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from an OVA-immunized animal.

-

Add the cells to the wells (e.g., 2 x 105 cells/well).

-

Stimulate the cells with the SIINFEKL peptide (e.g., 10 µg/mL). Include negative (no peptide) and positive (e.g., PHA) controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 45 minutes at room temperature.

-

Wash the plate and add the BCIP/NBT substrate.

-

Incubate in the dark until distinct spots emerge.

-

Stop the reaction by washing with tap water.

-

Allow the plate to dry and count the spots using an ELISpot reader.

-

In Vitro Cytotoxicity Assay (LDH Release Assay)

This assay measures the cytotoxic activity of CTLs by quantifying the release of lactate dehydrogenase (LDH) from lysed target cells.[8][9][10][11][12]

Methodology:

-

Cell Preparation:

-

Effector Cells: Isolate splenocytes from an OVA-immunized mouse and culture them with SIINFEKL-pulsed, irradiated syngeneic splenocytes for 5-7 days to generate OVA-specific CTLs.

-

Target Cells: Use a suitable target cell line (e.g., EL4) that expresses H-2Kb. Prepare two populations: one pulsed with the SIINFEKL peptide and one unpulsed (control).

-

-

Co-culture:

-

Plate the target cells in a 96-well plate.

-

Add the effector cells at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells lysed with a detergent).

-

Incubate the plate for 4-6 hours at 37°C.

-

-

LDH Measurement:

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well.

-

Incubate at room temperature, protected from light, for up to 30 minutes.[9]

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. The MHC class I antigen presentation pathway for the OVA (257-264) peptide.

Figure 2. Experimental workflow for the IFN-γ ELISpot assay.

Figure 3. Workflow for the LDH release-based cytotoxicity assay.

TAP-Dependent and Independent Presentation of OVA (257-264)

While the canonical pathway for MHC class I presentation is TAP-dependent, there is evidence for TAP-independent pathways, particularly in the context of cross-presentation of exogenous antigens.[13][14][15][16][17] The presentation of the OVA (257-264) epitope can occur through both pathways, depending on the form of the ovalbumin antigen and the antigen-presenting cell type. For instance, soluble ovalbumin taken up by dendritic cells can be processed and presented in a TAP-dependent manner, while particulate forms of ovalbumin may utilize a TAP-independent, vacuolar pathway.[13] Understanding the contribution of each pathway is crucial for the rational design of vaccines and immunotherapies that aim to elicit robust CD8+ T cell responses.

Conclusion

The OVA (257-264) peptide and its presentation by H-2Kb serves as an indispensable model system in immunology. Its well-defined characteristics and the availability of specific reagents have allowed for a detailed dissection of the MHC class I antigen presentation pathway. A thorough understanding of the molecular and cellular events governing the journey of this single epitope provides a powerful framework for researchers and drug development professionals working to harness the power of the immune system to combat disease. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into this critical aspect of adaptive immunity.

References

- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]

- 5. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INF-gamma Release ELISpot Assay [en.bio-protocol.org]

- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. A proteasome-dependent, TAP-independent pathway for cross-presentation of phagocytosed antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TAP dysfunction in dendritic cells enables non-canonical cross-presentation for T cell priming - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endogenous TAP-independent MHC-I antigen presentation: not just the ER lumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. TAP-independent delivery of antigenic peptides to the endoplasmic reticulum: therapeutic potential and insights into TAP-dependent antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the SIINFEKL Epitope: A Technical Guide for Researchers

An In-depth Exploration of a Cornerstone of Immunological Research for Scientists and Drug Development Professionals

The octapeptide SIINFEKL, derived from chicken ovalbumin, stands as a cornerstone in the field of immunology. Its well-defined characteristics and potent immunogenicity have established it as an invaluable tool for dissecting the intricacies of the adaptive immune response, particularly the activation of CD8+ T lymphocytes. This technical guide provides a comprehensive overview of the SIINFEKL epitope, from its molecular properties to its practical applications in research and development, with a focus on quantitative data and detailed experimental methodologies.

Core Properties of the SIINFEKL Epitope

The SIINFEKL peptide is a class I-restricted T-cell epitope derived from the chicken ovalbumin (OVA) protein.[1] It comprises the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu, corresponding to residues 257-264 of the full-length OVA protein.[1][2] This specific peptide is recognized by the immune system in the context of the murine major histocompatibility complex (MHC) class I molecule, H-2Kb.[3][4] The high affinity of this interaction is a key factor in its potent immunogenicity.

Physicochemical and Binding Characteristics

The molecular and binding properties of SIINFEKL are critical to its function as a model epitope. These characteristics have been quantified in numerous studies, providing a solid foundation for its use in immunological assays.

| Property | Value | References |

| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu | [2] |

| Molecular Formula | C45H74N10O13 | [2][5] |

| Molecular Weight | 963.14 g/mol | [2][5] |

| MHC Restriction | H-2Kb | [3][4] |

| Binding Affinity (Kd) to H-2Kb | 1.5 - 10 nM | [4][6] |

| IC50 for H-2Kb Binding | 170–393 nM (moderate predicted affinity) | [7] |

The Central Role of SIINFEKL in T-Cell Activation

The interaction between the SIINFEKL peptide presented by the H-2Kb molecule on an antigen-presenting cell (APC) and the T-cell receptor (TCR) on a CD8+ T cell is a pivotal event in the initiation of a cytotoxic T-lymphocyte (CTL) response. This recognition triggers a complex intracellular signaling cascade, leading to T-cell activation, proliferation, differentiation, and the execution of effector functions.

TCR Signaling Pathway upon SIINFEKL-H-2Kb Recognition

The binding of the TCR and its co-receptor CD8 to the SIINFEKL-H-2Kb complex initiates a phosphorylation cascade mediated by the Src-family kinase LCK.[8][9] LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP70.[8] Activated ZAP70 then triggers several downstream signaling pathways, including the PI3K-AKT-mTOR, NFAT, NF-κB, and MAPK pathways.[8][10] This intricate network of signaling events culminates in the transcriptional changes necessary for T-cell activation and the acquisition of effector functions, such as the production of cytotoxic granules and cytokines like IFN-γ and TNF-α.[2]

Experimental Applications and Protocols

The well-characterized nature of the SIINFEKL epitope makes it a versatile tool in a wide array of immunological assays. These assays are crucial for evaluating the efficacy of vaccines, immunotherapies, and for fundamental research into T-cell biology.

In Vitro and Ex Vivo Assays

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[11][12] It is commonly used to measure the number of SIINFEKL-specific T cells producing IFN-γ.

Detailed Protocol for IFN-γ ELISpot:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[11]

-

Blocking: Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.[11]

-

Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals. Add 2.5 x 10^5 cells per well.[12]

-

Stimulation: Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include negative controls (no peptide or an irrelevant peptide) and a positive control (e.g., Concanavalin A).[11]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[11][13]

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.[12]

-

Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the appearance of spots.[14]

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

ICS is a flow cytometry-based assay that allows for the simultaneous identification of cell surface markers and intracellular cytokine production in individual cells.[15] This provides a more detailed characterization of the responding T-cell population.

Detailed Protocol for ICS:

-

Cell Stimulation: Stimulate 1-2 x 10^6 cells with SIINFEKL peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.[16][17] Phorbol 12-myristate 13-acetate (PMA) and ionomycin can be used as a positive control.[16]

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) for 15-30 minutes on ice.[1]

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available kit or a solution of paraformaldehyde and saponin.[1][18]

-

Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody (or other cytokines of interest) for 30 minutes at room temperature.[18]

-

Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ in response to SIINFEKL stimulation.

In Vivo Assays

This assay directly measures the killing of target cells by SIINFEKL-specific CTLs in a living animal.

Detailed Protocol for In Vivo Cytotoxicity Assay:

-

Target Cell Preparation: Isolate splenocytes from a naive syngeneic mouse. Divide the cells into two populations.

-

Peptide Pulsing: Pulse one population with a high concentration of SIINFEKL peptide (e.g., 10 µg/mL) and label with a high concentration of a fluorescent dye like CFSE (CFSE^high).[19] The other population serves as a control, is not pulsed with peptide, and is labeled with a low concentration of CFSE (CFSE^low).[19]

-

Injection: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into immunized and control mice.

-

Analysis: After 18-24 hours, harvest the spleens of the recipient mice and analyze the cell suspension by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

MHC tetramers are complexes of four MHC molecules, each loaded with the SIINFEKL peptide and conjugated to a fluorochrome.[20] These reagents allow for the direct visualization and quantification of SIINFEKL-specific T cells by flow cytometry.

Detailed Protocol for Tetramer Staining:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes, or blood).[21]

-

Tetramer Staining: Incubate 1-2 x 10^6 cells with the H-2Kb/SIINFEKL tetramer for 30-60 minutes at room temperature or 4°C, protected from light.[21][22]

-

Surface Staining: Following tetramer incubation, add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, and incubate for an additional 30 minutes on ice.[21]

-

Washing and Acquisition: Wash the cells to remove unbound reagents and acquire the data on a flow cytometer.

-

Analysis: Gate on the CD8+ T-cell population and identify the cells that are also positive for the SIINFEKL-tetramer.

Conclusion

The SIINFEKL epitope, in conjunction with its cognate MHC molecule H-2Kb, remains an indispensable model system in immunology. Its well-defined biochemical properties, potent immunogenicity, and the availability of a wide range of immunological tools have solidified its importance in both basic and translational research. For scientists and drug development professionals, a thorough understanding of the SIINFEKL system provides a robust platform for investigating the fundamental mechanisms of T-cell immunity and for the preclinical evaluation of novel immunomodulatory therapies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for leveraging this powerful tool to its full potential.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. Deciphering the deterministic role of TCR signaling in T cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Fine-Tuning of Optimal TCR Signaling in Tumor-Redirected CD8 T Cells by Distinct TCR Affinity-Mediated Mechanisms [frontiersin.org]

- 10. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]

- 11. A simple and enzyme-free method for processing infiltrating lymphocytes from small mouse tumors for ELISpot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mabtech.com [mabtech.com]

- 13. mstechno.co.jp [mstechno.co.jp]

- 14. sinobiological.com [sinobiological.com]

- 15. anilocus.com [anilocus.com]

- 16. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]

- 17. protocols.io [protocols.io]

- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 19. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]

- 20. miltenyibiotec.com [miltenyibiotec.com]

- 21. lubio.ch [lubio.ch]

- 22. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]

An In-Depth Technical Guide to OVA Peptide (257-264) TFA for In Vivo Immunological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) peptide (257-264), with the amino acid sequence SIINFEKL, is a cornerstone reagent in immunology research. As a well-defined, immunodominant Major Histocompatibility Complex (MHC) class I (H-2Kb) restricted epitope of chicken ovalbumin, it serves as a powerful tool for studying CD8+ T cell-mediated immune responses in vivo.[1][2][3][4] This technical guide provides a comprehensive overview of the use of SIINFEKL peptide, often supplied as a trifluoroacetate (TFA) salt, in preclinical in vivo studies. It covers essential considerations from peptide handling and TFA removal to detailed experimental protocols and data interpretation, aimed at ensuring robust and reproducible outcomes in your research.

Core Concepts: The Role of SIINFEKL in Immunology

The SIINFEKL peptide is presented by the MHC class I molecule H-2Kb on the surface of antigen-presenting cells (APCs).[1][2][3][4] This peptide-MHC complex is recognized by the T-cell receptor (TCR) on naïve CD8+ T cells, initiating their activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and eliminating target cells that present the same SIINFEKL-H-2Kb complex, such as tumor cells engineered to express ovalbumin or cells pulsed with the peptide. This well-characterized interaction makes the SIINFEKL model invaluable for:

-

Evaluating the efficacy of vaccine adjuvants.

-

Assessing the potency of novel cancer immunotherapies.

-

Studying the fundamental mechanisms of CD8+ T cell activation, memory formation, and cytotoxic function.

-

Tracking antigen-specific T cell populations in vivo.

The Trifluoroacetate (TFA) Consideration

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized peptide is often a TFA salt. While generally acceptable for in vitro applications, residual TFA can have unintended biological effects in vivo, including cytotoxicity and alteration of the peptide's immunogenicity. Therefore, for sensitive in vivo studies, it is highly recommended to remove or exchange the TFA counter-ion.

TFA Removal Protocols

The most common method for TFA removal is to exchange it with a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate.

Table 1: TFA Removal/Exchange Protocols

| Method | Protocol | Key Considerations |

| HCl Exchange | 1. Dissolve the peptide in sterile, endotoxin-free water. 2. Add a solution of 100 mM HCl to achieve a final concentration of 10 mM HCl. 3. Lyophilize the solution. 4. Repeat the dissolution in 10 mM HCl and lyophilization steps 2-3 times to ensure complete exchange. | This is a widely used and effective method. Ensure the final peptide is reconstituted in a physiologically appropriate buffer for in vivo administration. |

| Acetate Exchange | 1. Dissolve the peptide in sterile, endotoxin-free water. 2. Pass the peptide solution through a strong anion exchange resin that has been pre-equilibrated with an acetate buffer. 3. Elute the peptide with a volatile acetate buffer. 4. Lyophilize the eluate. | This method is also effective but may require more optimization depending on the peptide and resin characteristics. |

In Vivo Study Design: Quantitative Parameters

The design of in vivo studies using SIINFEKL peptide can vary significantly depending on the research question. The following table summarizes typical quantitative parameters reported in the literature.

Table 2: Quantitative Parameters for In Vivo Studies with SIINFEKL Peptide

| Parameter | Range/Examples | Adjuvant(s) | Administration Route | Reported Outcome(s) |

| Immunization Dose | 1 µg - 100 µg per mouse | TiterMax, GM-CSF, Imiquimod, Incomplete Freund's Adjuvant (IFA), AddaVax, Alum/MPLA, CpG ODN, Poly(I:C) + anti-CD40 | Subcutaneous (s.c.), Intravenous (i.v.), Intramuscular (i.m.), Footpad | Induction of SIINFEKL-specific CD8+ T cells, tumor growth inhibition, enhanced cytokine production (IFN-γ).[5][6] |

| In Vivo Cytotoxicity Assay: Target Cell Pulsing | 1 µg/mL - 50 µg/mL SIINFEKL | Not applicable | Intravenous (i.v.) injection of labeled target cells | Percentage of specific lysis of peptide-pulsed target cells.[7] |

| Ex Vivo ELISpot: Restimulation | 1 µg/mL - 10 µg/mL SIINFEKL | Not applicable | Not applicable | Number of IFN-γ spot-forming cells (SFCs) per million splenocytes.[8] |

| Adoptive Transfer | 1 x 10^6 - 2 x 10^6 OT-1 CD8+ T cells per mouse | Not applicable | Intraperitoneal (i.p.), Intravenous (i.v.) | Tracking and functional analysis of a synchronized population of antigen-specific T cells.[9] |

Key Experimental Protocols

Protocol 1: In Vivo Immunization and Ex Vivo Analysis

This protocol describes a general workflow for immunizing mice with SIINFEKL peptide and subsequently analyzing the resulting T-cell response.

Caption: Workflow for in vivo immunization with SIINFEKL peptide and subsequent ex vivo analysis.

Methodology:

-

Peptide and Adjuvant Preparation:

-

If necessary, perform TFA removal as described in Table 1.

-

Reconstitute the lyophilized SIINFEKL peptide in sterile, endotoxin-free PBS or saline to a stock concentration (e.g., 1 mg/mL).

-

If using an adjuvant like IFA or TiterMax, prepare an emulsion with the peptide solution according to the manufacturer's instructions.

-

-

Immunization:

-

Administer the peptide/adjuvant mixture to C57BL/6 mice. A common dose is 50-100 µg of peptide per mouse.

-

The subcutaneous route is frequently used for immunization with adjuvants.

-

-

Booster Immunization (Optional):

-

A booster immunization can be given 7-14 days after the primary immunization to enhance the immune response.

-

-

Tissue Harvest and Cell Preparation:

-

At a defined time point after the final immunization (e.g., 7-10 days), euthanize the mice and aseptically harvest the spleens and/or draining lymph nodes.

-

Prepare single-cell suspensions by mechanical disruption and red blood cell lysis.

-

-